
Ethanethiol, 2-(triethoxysilyl)-, thioacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-triethoxysilylethyl) ethanethioate: is an organosilicon compound with the molecular formula C10H22O4SSi and a molecular weight of 266.43 g/mol . This compound is characterized by the presence of both silicon and sulfur atoms within its structure, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-triethoxysilylethyl) ethanethioate typically involves the reaction of 2-mercaptoethyltriethoxysilane with acetic anhydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the integrity of the silane and thioester groups .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-triethoxysilylethyl) ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Various substituted products: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-triethoxysilylethyl) ethanethioate is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents that enhance the adhesion between inorganic materials and organic polymers .
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules to improve their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biological molecules .
Industry: Industrially, S-(2-triethoxysilylethyl) ethanethioate is used in the production of coatings , adhesives , and sealants . Its ability to enhance the properties of these materials makes it valuable in various applications .
Wirkmechanismus
The mechanism of action of S-(2-triethoxysilylethyl) ethanethioate involves its ability to form covalent bonds with other molecules through its silane and thioester groups. This allows it to act as a cross-linking agent in polymers and as a modifier in biological systems. The molecular targets include hydroxyl groups on surfaces and thiol groups in proteins .
Vergleich Mit ähnlichen Verbindungen
- 2-mercaptoethyltriethoxysilane
- (3-mercaptopropyl)trimethoxysilane
- (3-mercaptopropyl)triethoxysilane
Uniqueness: S-(2-triethoxysilylethyl) ethanethioate is unique due to its thioester group , which provides additional reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and enhanced stability .
Eigenschaften
CAS-Nummer |
40055-63-8 |
|---|---|
Molekularformel |
C10H22O4SSi |
Molekulargewicht |
266.43 g/mol |
IUPAC-Name |
S-(2-triethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C10H22O4SSi/c1-5-12-16(13-6-2,14-7-3)9-8-15-10(4)11/h5-9H2,1-4H3 |
InChI-Schlüssel |
FPQLAGZIFPNCND-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCSC(=O)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


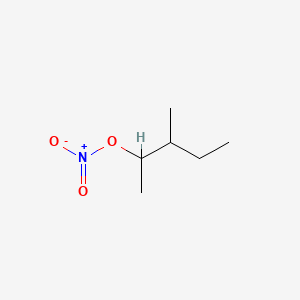
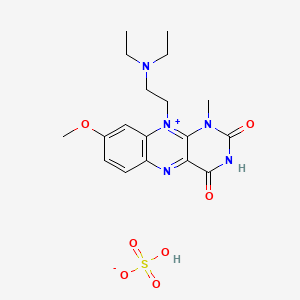
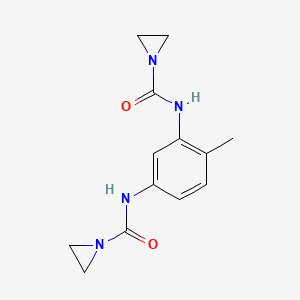
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
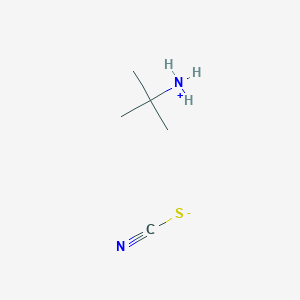
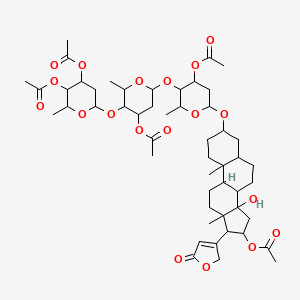
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
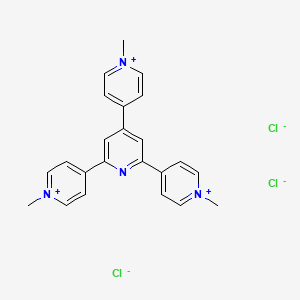
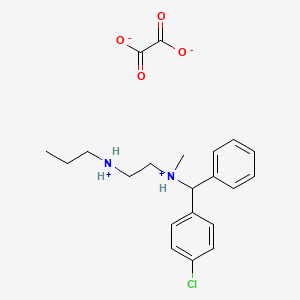
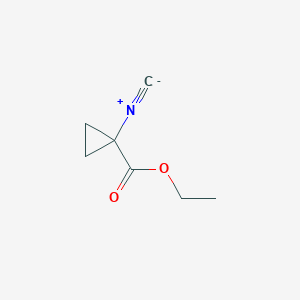
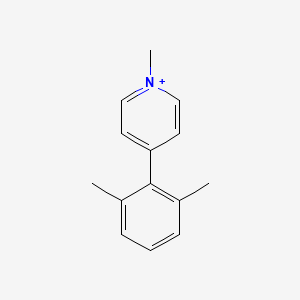
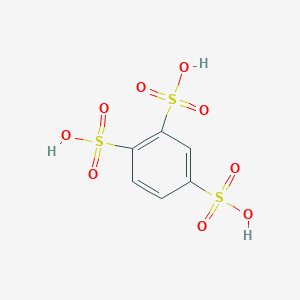
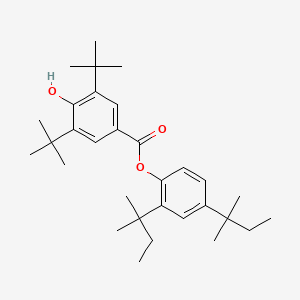
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
